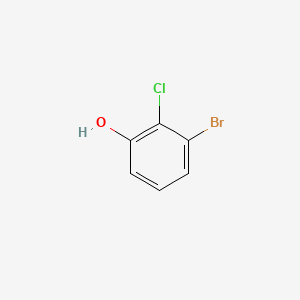

3-Bromo-2-chlorophenol

Descripción

General Overview of Substituted Phenols

Substituted phenols are a class of organic compounds derived from phenol (B47542) (C₆H₅OH) where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other atoms or functional groups. wisdomlib.orgbritannica.com This substitution significantly influences the chemical and physical properties of the parent phenol molecule. britannica.com The nature, position, and number of these substituents alter the electron density of the aromatic ring, which in turn affects the acidity of the hydroxyl group and the compound's reactivity in various chemical reactions. libretexts.org For instance, electron-withdrawing groups, such as nitro groups, can significantly increase the acidity of phenols. libretexts.org Substituted phenols are foundational materials in the synthesis of more complex molecules, including pharmaceuticals and polymers like Bakelite. wisdomlib.orgbritannica.com

Significance of Halogenated Phenols in Organic Synthesis and Environmental Chemistry

Halogenated phenols, a subgroup of substituted phenols, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. These compounds are of considerable interest in organic synthesis, serving as versatile intermediates for creating a wide range of more complex molecules. google.comresearchgate.net The halogen atoms act as useful handles, facilitating various cross-coupling reactions and other transformations. nsf.gov

From an environmental perspective, halogenated phenols are noted for their persistence in the environment and potential toxicity. digitellinc.comnih.gov Their widespread use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals has led to their presence in various ecosystems. nih.govglobalscientificjournal.com The study of their behavior, fate, and potential for degradation is a significant area of research in environmental chemistry. nih.govdntb.gov.uakeaipublishing.com

Specific Focus on 3-Bromo-2-chlorophenol (B1276391) within the Halophenol Class

This compound is a specific dihalogenated phenol containing both a bromine and a chlorine atom on the phenol ring. As a member of the halophenol class, it embodies the chemical reactivity and potential environmental significance associated with these compounds. Its structure presents a unique combination of substituents that influence its properties and reactivity, making it a subject of interest in targeted organic synthesis and for the study of halogenated aromatic compounds.

Key Properties of this compound

Below is an interactive table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 863870-87-5 | moldb.comchemical-suppliers.euchemnet.com |

| Molecular Formula | C₆H₄BrClO | moldb.comchemical-suppliers.euchemnet.com |

| Molecular Weight | 207.45 g/mol | moldb.comnih.govhuarongpharm.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Synonyms | Phenol, 3-bromo-2-chloro- | nih.gov |

| Density | 1.788 g/cm³ | chemnet.com |

| Boiling Point | 246.1°C at 760 mmHg | chemnet.com |

| Flash Point | 102.7°C | chemnet.com |

| Physical Form | Solid | sigmaaldrich.com |

Research Findings on this compound

Research on halogenated phenols often involves their synthesis and reactions. The synthesis of specifically substituted phenols like this compound can be challenging due to the directing effects of the hydroxyl and halogen groups already on the ring. rsc.org Phenol itself is highly reactive towards electrophilic aromatic substitution, often leading to poly-substituted products. wikipedia.org

One common method for preparing brominated phenols involves the direct bromination of the corresponding phenol. For instance, the bromination of 2-chlorophenol (B165306) can yield various isomers, including 4-bromo-2-chlorophenol (B165030) and 6-bromo-2-chlorophenol. google.com The synthesis of o-bromophenol can be achieved through the sulfonation of phenol followed by bromination and subsequent hydrolysis. orgsyn.org

The reactions of halogenated phenols are also a significant area of study. For example, the reactions of 2-chlorophenol and 2-bromophenol (B46759) have been investigated to understand the formation mechanisms of mixed halogenated dioxins and furans. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKNDLIWRYBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216242 | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66024-94-0, 863870-87-5 | |

| Record name | Phenol, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromochloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 3 Bromo 2 Chlorophenol

Regioselective Bromination Strategies for Phenolic Precursors

The direct bromination of 2-chlorophenol (B165306) is a primary route for the synthesis of 3-Bromo-2-chlorophenol (B1276391). The key challenge in this approach lies in controlling the regioselectivity of the bromination to favor substitution at the C3 position, which is ortho to the chlorine and meta to the hydroxyl group.

Optimization of Reaction Conditions for Ortho-Bromination

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. bdu.ac.in Consequently, direct bromination of phenols often yields a mixture of ortho- and para-substituted products, with the potential for polybromination. studyrocket.co.uk To achieve selective ortho-bromination, optimization of reaction conditions such as temperature, solvent, and the choice of brominating agent is crucial.

One documented method for the synthesis of this compound involves the dropwise addition of bromine to a mixture of 2-chlorophenol, zinc chloride, and diphenyl sulfide (B99878). chemicalbook.com The reaction temperature is carefully controlled, initially at 20-45°C and later raised to 50°C, to drive the reaction to completion. chemicalbook.com This process reportedly yields chlorobromophenol with high purity. chemicalbook.com

Alternative strategies for promoting ortho-bromination include the use of specific brominating agents and solvent systems. For instance, the use of bromine chloride in an inert organic solvent at temperatures between -20°C and 70°C has been shown to selectively brominate phenolic compounds at the ortho position. google.com Another approach involves the use of N-bromosuccinimide (NBS) in the presence of primary or secondary amines, which can facilitate ortho-bromination at room temperature. oup.com The controlled addition of NBS in a suitable solvent like ACS-grade methanol (B129727) has also been demonstrated to achieve mono-ortho-bromination of phenolic compounds. nih.gov

Table 1: Optimization of Reaction Conditions for Bromination of 2-chlorophenol

| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product(s) | Yield/Selectivity | Reference |

| Bromine | Zinc chloride, Diphenyl sulfide | None (neat) | 20-50 | This compound | 99.8% of theory | chemicalbook.com |

| Bromine Chloride | None | Inert organic solvent | -20 to 70 | Ortho-brominated phenols | Good yields | google.com |

| NBS | Diisopropylamine | Dichloromethane | Room Temp | 2-Bromo-6-chlorophenol | High ortho-selectivity | oup.com |

| NBS | p-Toluenesulfonic acid | ACS-grade Methanol | Room Temp | Mono-ortho-brominated phenols | >86% on gram scale | nih.govresearchgate.net |

| Bromine | Triethylamine (B128534) hydrochloride | Chlorobenzene (B131634) | 0-20 | 4-Bromo-2-chlorophenol (B165030) | >99% purity | vulcanchem.com |

| NBS | MCM-41-SO3H | Ball-milling | Room Temp | 4-Bromo-2-chlorophenol | 96% | thieme-connect.com |

Role of Catalysis in Direct Halogenation Reactions

Catalysis plays a pivotal role in directing the regioselectivity of halogenation reactions on phenols. Both Lewis acid and amine-based catalysts have been explored to enhance the formation of specific isomers.

Amine catalysis, for instance, has been shown to be effective for ortho-bromination with NBS. oup.com The proposed mechanism involves the formation of an N-bromoamine intermediate which then forms a hydrogen bond with the phenolic hydroxyl group, directing the bromination to the ortho position. oup.com Similarly, ammonium (B1175870) salt-catalyzed processes have been developed for ortho-selective chlorination, where the chloride ion is believed to act as a better hydrogen bond acceptor, influencing the site selectivity. scientificupdate.com

Copper-catalyzed halogenation has also emerged as a viable method. Copper(II) chloride-catalyzed chlorination and bromination of phenols can proceed with high selectivity, although the regioselectivity can be lower for bromination compared to chlorination. beilstein-journals.org The mechanism is thought to involve a phenoxy radical intermediate. beilstein-journals.org Furthermore, reusable catalysts like Cu-Mn spinel oxide have been used for the halogenation of phenols with N-halosuccinimides (NXS), providing good to excellent yields and regioselectivity for either para- or ortho-halogenated products. beilstein-journals.org

Exploration of Diverse Synthetic Pathways to this compound

Beyond the direct halogenation of 2-chlorophenol, multistep synthetic routes starting from different aromatic intermediates offer alternative approaches to obtaining this compound.

Multistep Synthetic Routes from Aromatic Intermediates

While direct synthesis from 2-chlorophenol is common, other pathways can be envisioned, though less documented specifically for this compound. A general strategy for synthesizing substituted phenols involves the diazotization of a corresponding aniline, followed by hydrolysis of the diazonium salt. google.com In this context, a potential route to this compound could start from 3-bromo-2-chloroaniline. This intermediate would first undergo diazotization under acidic conditions, and the resulting diazonium salt would then be hydrolyzed to yield the target phenol. google.com

Another theoretical pathway could involve the halogenation of a pre-functionalized benzene (B151609) derivative, followed by conversion of a substituent to a hydroxyl group. For example, starting with a compound like 1,3-dibromo-2-chlorobenzene, a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation could potentially introduce the hydroxyl group at the desired position. However, such routes are often complex and may suffer from low yields and the formation of multiple isomers.

A patented method describes the preparation of 3-Bromo-5-chlorophenol starting from 3-chloro-5-bromofluorobenzene. This involves a methoxy (B1213986) substitution of the fluorine, followed by demethylation under acidic conditions. google.com While this produces a different isomer, it illustrates the multistep strategies that can be employed.

Comparative Analysis of Synthetic Efficiency and Yield

The efficiency and yield of a synthetic route are critical factors for its practical application. The direct bromination of 2-chlorophenol, when optimized, can provide high yields of the desired product. The method described using bromine with zinc chloride and diphenyl sulfide reports a near-quantitative yield of 99.8%. chemicalbook.com

The choice of synthetic route often involves a trade-off between the availability and cost of starting materials, the number of synthetic steps, and the achievable yield and purity of the final product.

Table 2: Comparison of Synthetic Pathways to Halogenated Phenols

| Starting Material | Synthetic Route | Target Compound | Reported Yield | Advantages | Disadvantages | Reference |

| 2-Chlorophenol | Direct Bromination | This compound | 99.8% | High yield, one step | Requires careful control of conditions | chemicalbook.com |

| 3-Chloro-5-bromofluorobenzene | Methoxy substitution, then demethylation | 3-Bromo-5-chlorophenol | Low | Utilizes different starting material | Low yield, multi-step | google.com |

| 3-Bromo-2-chloroaniline (hypothetical) | Diazotization, then hydrolysis | This compound | Not reported | Standard organic transformation | Availability of starting material may be a concern | google.com |

Kinetic and Mechanistic Studies of Halogenation Processes

The halogenation of phenols is a classic example of electrophilic aromatic substitution (EAS). numberanalytics.com The reaction mechanism involves the attack of an electrophile (e.g., Br+) on the electron-rich aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. numberanalytics.commsu.edu The hydroxyl group strongly activates the ring towards electrophilic attack, primarily at the ortho and para positions. bdu.ac.in

Kinetic studies on the chlorination and bromination of phenols reveal that the reactions are typically first order with respect to both the phenol and the halogenating agent. niscpr.res.inasianpubs.orggfredlee.com The rate of reaction is influenced by the pH of the medium, with the phenoxide ion being more reactive than the undissociated phenol. niscpr.res.innih.gov The reaction of hypobromous acid with phenoxide ions is often the rate-controlling step in aqueous bromination. nih.gov

The nature of the substituents on the phenol ring also affects the reaction rate. Electron-donating groups increase the rate of halogenation, while electron-withdrawing groups decrease it. asianpubs.org For instance, in the chlorination of substituted phenols, the rates decrease in the order: 3-CH3 > 2-CH3 > phenol > 3-Cl > 2-Cl. niscpr.res.in

Recent computational and experimental studies have provided deeper insights into the mechanism of aromatic halogenation, suggesting that in some cases, particularly in nonpolar solvents and without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state rather than a distinct arenium ion intermediate. acs.org

Electrophilic Aromatic Substitution Mechanisms in Phenolic Systems

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the halogenation of phenols. The hydroxyl (-OH) group of a phenol is a potent activating group, meaning it increases the rate of electrophilic attack compared to benzene. nih.gov It donates electron density into the aromatic ring via a resonance effect, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. This donation is most effective at the positions ortho and para to the hydroxyl group, making the -OH group a strong ortho, para-director. nih.gov

In the case of the precursor 2-chlorophenol, the situation is more complex due to the presence of two competing directing groups.

Hydroxyl Group (-OH): A strongly activating ortho, para-director. It directs incoming electrophiles to positions 4 and 6.

Chloro Group (-Cl): A deactivating ortho, para-director. While it withdraws electron density through induction (deactivating the ring), it can donate electron density through resonance, stabilizing intermediates with substitution at the ortho and para positions (relative to the chlorine). It directs to positions 3 and 5.

The formation of this compound represents substitution at a position that is meta to the powerful hydroxyl director but ortho to the chloro director. This outcome is atypical and underscores the challenge of regiocontrol. The successful synthesis of the 3-bromo isomer via direct bromination of 2-chlorophenol suggests that the reaction conditions, particularly the catalyst system (zinc chloride and diphenyl sulfide), are critical. chemicalbook.com These catalysts may function by:

Complexation: The Lewis acid (zinc chloride) could coordinate with the hydroxyl group, altering its electronic properties and diminishing its directing influence.

Steric Hindrance: The catalysts might create a bulky complex around the hydroxyl group, sterically hindering attack at the nearby ortho (C6) position.

Electrophile Modification: The catalyst system could interact with the bromine molecule, creating a specific type of electrophilic species that favors attack at the C3 position.

While the standard EAS mechanism proceeds via a Wheland-type intermediate, some studies on related phenol halogenations suggest that alternative addition-elimination pathways can compete, especially in nonpolar media. researchgate.net However, for most phenol brominations, the classical EAS mechanism is considered predominant.

Quantitative Structure-Reactivity Relationships in Bromination Reactions

The relationship between the structure of a substituted phenol and its reaction rate in electrophilic substitution can be quantified using linear free-energy relationships, most notably the Hammett equation:

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted phenol, k₀ is the rate constant for the parent phenol, σ is the substituent constant (which depends on the type and position of the substituent), and ρ (rho) is the reaction constant. The rho value indicates the sensitivity of the reaction to electronic effects.

For electrophilic aromatic substitution, the reaction is facilitated by electron-donating groups and impeded by electron-withdrawing groups. This corresponds to a large, negative rho value (ρ < 0). wikipedia.org A kinetic study on the analogous chlorination of various substituted phenols by sodium hypochlorite (B82951) yielded a Hammett plot with a ρ value of -3.298. niscpr.res.in This large negative value confirms that a positive charge builds up in the transition state of the rate-determining step, which is highly sensitive to the electronic influence of the ring substituents. niscpr.res.inutexas.edu

The reactivity of substituted phenols in electrophilic halogenation generally follows the trend of their activating/deactivating nature. Electron-donating groups (like methyl) increase the rate, while electron-withdrawing groups (like chloro, bromo, and nitro) decrease it. niscpr.res.in

| Substituent (Position) | Hammett Constant (σ) | Relative Reactivity Order | Electronic Effect |

|---|---|---|---|

| 3-CH₃ | -0.07 (meta) | 1 (Fastest) | Electron Donating (Inductive) |

| 2-CH₃ | -0.17 (ortho) | 2 | Electron Donating (Inductive) |

| 4-C₂H₅ | -0.15 (para) | 3 | Electron Donating (Inductive) |

| H (Phenol) | 0.00 | 4 (Reference) | Reference |

| 3-Cl | +0.37 (meta) | 5 | Electron Withdrawing (Inductive) |

| 2-Cl | +0.23 (ortho) | 6 | Electron Withdrawing (Inductive > Resonance) |

| 4-Br | +0.23 (para) | 6 | Electron Withdrawing (Inductive > Resonance) |

| 4-COCH₃ | +0.50 (para) | 7 | Electron Withdrawing (Resonance & Inductive) |

| 4-NO₂ | +0.78 (para) | 8 (Slowest) | Strongly Electron Withdrawing (Resonance & Inductive) |

For the synthesis of this compound from 2-chlorophenol, the starting material already contains an electron-withdrawing chlorine atom (σ_ortho = +0.23). This deactivates the ring relative to phenol, making the reaction slower and requiring specific catalytic conditions to achieve a high yield of the desired isomer. niscpr.res.in

Synthetic Accessibility and Scale-Up Considerations

The practical synthesis of a specific isomer like this compound on an industrial scale hinges on cost, efficiency, and, most importantly, regioselectivity. The primary challenge is to prevent the formation of undesired isomers, which would necessitate costly and difficult purification procedures.

A documented laboratory procedure that demonstrates strong potential for scale-up describes the reaction of two moles (257.2 g) of 2-chlorophenol with bromine. chemicalbook.com The process involves careful temperature control (20-45°C) during the slow, six-hour addition of bromine, followed by a final heating period. This methodology yields 414.5 g of product, a near-quantitative yield of 99.8%. chemicalbook.com The workup, which involves removing by-product hydrogen bromide under reduced pressure, is a technique well-suited to industrial production.

The critical role of regiocontrol is highlighted by the numerous methods developed for the synthesis of the isomeric 4-bromo-2-chlorophenol, a valuable intermediate for pesticides. google.com These processes often employ different catalysts and conditions to maximize the yield of the para-substituted product, sometimes achieving yields over 99% with minimal formation of other isomers. google.com For example, using triethylamine hydrochloride as a catalyst in chlorobenzene directs the bromination of 2-chlorophenol almost exclusively to the 4-position. google.com This illustrates that slight modifications in the synthetic protocol can dramatically shift the product distribution.

| Method | Target Product | Key Reagents/Catalysts | Yield | Key Features/Considerations | Reference |

|---|---|---|---|---|---|

| Direct Bromination | This compound | Br₂, Zinc Chloride, Diphenyl Sulfide | 99.8% | High yield of the 3-bromo isomer; specific catalyst system is crucial for regiocontrol. Amenable to scale-up. | chemicalbook.com |

| Catalytic Bromination | 4-Bromo-2-chlorophenol | Br₂, Triethylamine Hydrochloride | 99.1% | High yield and selectivity for the 4-bromo isomer, minimizing the 6-bromo byproduct. Industrial patent. | google.com |

| Oxidative Bromination | 4-Bromo-2-chlorophenol | HBr, Di-tert-butyl Sulfoxide | High | High para-selectivity; scalable (50 mmol); simplified workup via extraction/recrystallization. | ccspublishing.org.cn |

| Mechanochemical Synthesis | 4-Bromo-2-chlorophenol | NBS, MCM-41-SO₃H (catalyst) | 96% | Extremely rapid (1 minute), solvent-free (ball-milling), high yield of para-isomer. | thieme-connect.com |

Modern approaches to synthesis focus on improving safety, environmental impact ("greenness"), and practicality. For instance, a method for the regioselective bromination of phenols using hydrogen bromide (HBr) in combination with sterically hindered sulfoxides has been developed. ccspublishing.org.cn This process is notable for being scalable and often allowing for product isolation through simple extraction and recrystallization, thereby avoiding the need for silica (B1680970) gel chromatography, a significant advantage in large-scale manufacturing. ccspublishing.org.cn The choice of synthetic route for any given halophenol is therefore a balance between raw material cost, catalyst performance, reaction selectivity, and the complexity of downstream processing.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chlorophenol

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution reactions on 3-bromo-2-chlorophenol (B1276391) are directed by the activating effect of the hydroxyl group and the deactivating, yet directing, influence of the halogen atoms. The hydroxyl group strongly activates the positions ortho and para to it. However, in this compound, one ortho position is blocked by a chlorine atom and the other by a bromine atom. This leaves the para position (C-5) and the remaining ortho position (C-6) as the primary sites for electrophilic attack.

Subsequent Halogenation Reactions and Isomer Distribution

Further halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The position of the incoming halogen is determined by the directing effects of the existing substituents. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Given that the 2 and 3 positions are already substituted, the primary sites for further halogenation are the C-5 (para to the hydroxyl group) and C-6 (ortho to the hydroxyl group) positions.

Studies on the halogenation of similar substituted phenols provide insights into the likely isomer distribution. For instance, the bromination of 2-chlorophenol (B165306) can yield a mixture of isomers, with the distribution being sensitive to reaction conditions. google.com In the case of this compound, the electronic and steric effects of the existing bromine and chlorine atoms will influence the regioselectivity of subsequent halogenation. The formation of polyhalogenated phenols is a common outcome in these reactions. libretexts.org

| Reactant | Reagent | Product(s) | Reference |

| 2-Chlorophenol | Bromine | 4-Bromo-2-chlorophenol (B165030), 6-Bromo-2-chlorophenol | google.com |

| 3-Chlorophenol (B135607) | Bromine | 2-Bromo-5-chlorophenol (B87913), 4-Bromo-3-chlorophenol | |

| Phenol (B47542) | Chlorination/Bromination | 2-Chlorophenol, 4-Chlorophenol, 2-Bromophenol (B46759), 2,6-Dibromophenol | researchgate.net |

Nitration and Sulfonation Reactions of Halogenated Phenols

Nitration of halogenated phenols typically occurs at the positions activated by the hydroxyl group. masterorganicchemistry.com For this compound, nitration is expected to occur primarily at the C-5 and C-6 positions. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Research on the nitration of m-bromophenol has shown that a variety of nitro- and dinitro-bromophenols can be formed, highlighting the potential for multiple products in the nitration of this compound. rsc.org A study on the nitration of 3-bromophenol (B21344) yielded 2-nitro-5-bromophenol, indicating a preference for substitution ortho to the hydroxyl group. dergipark.org.tr

Sulfonation of phenols is also an important electrophilic aromatic substitution reaction. The reaction is typically performed using concentrated sulfuric acid or oleum. For this compound, sulfonation would likely lead to the formation of sulfonic acid derivatives at the C-5 and C-6 positions. The sulfonation of related compounds like 1,3-dihydroxybenzene and its ethers has been studied, revealing complex product distributions depending on the reaction conditions. researchgate.net

| Reactant | Reagent(s) | Product(s) | Reference |

| m-Bromophenol | Nitric Acid | 2-Nitro-3-bromophenol, 4-Nitro-3-bromophenol, 6-Nitro-3-bromophenol, Dinitro- and Trinitro-bromophenols | rsc.org |

| 4-Bromophenol (B116583) | NH4NO3, KHSO4 | 2-Nitro-4-bromophenol | dergipark.org.tr |

| 3-Bromophenol | NH4NO3, KHSO4 | 2-Nitro-5-bromophenol | dergipark.org.tr |

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is nucleophilic and can participate in a variety of reactions, including esterification and etherification.

Esterification and Etherification Reactions

Esterification of this compound can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. For example, the reaction of 4-bromo-2-chlorophenol with 3-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) yields the corresponding ester, 4-bromo-2-chlorophenyl 3-nitrobenzoate. Similarly, this compound can be expected to undergo esterification under similar conditions.

Etherification of the phenolic hydroxyl group is another common transformation. This can be accomplished through reactions with alkyl halides or other alkylating agents in the presence of a base. For instance, the reaction of 4-bromo-2-chlorophenol with 1,3-dibromopropane (B121459) in the presence of a base like sodium hydroxide (B78521) leads to the formation of the corresponding ether. vulcanchem.com General processes for the etherification of phenols using alkyl carboxylates have also been described. google.com

| Reactant | Reagent(s) | Product Type | Reference |

| 4-Bromo-2-chlorophenol | 3-Nitrobenzoyl chloride, Pyridine | Ester | |

| 4-Bromo-2-chlorophenol | 1,3-Dibromopropane, NaOH | Ether | vulcanchem.com |

| Phenols | Alkyl carboxylates, Base | Ether | google.com |

Cross-Coupling Reactions and Organometallic Transformations

The bromine and chlorine atoms on the aromatic ring of this compound provide handles for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.com Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are particularly relevant. ambeed.com

In Suzuki-Miyaura coupling, an organoboron compound reacts with an aryl halide in the presence of a palladium catalyst and a base. jyu.fi this compound could potentially undergo selective coupling at the C-Br bond, which is generally more reactive than the C-Cl bond under these conditions. This would allow for the introduction of a new aryl or alkyl group at the 3-position.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction could be used to introduce an alkynyl group at the 3-position of this compound.

Furthermore, the halogen atoms can be involved in the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used in a variety of synthetic transformations. For example, ortho-lithiation of a protected 2-chlorophenol has been demonstrated. thieme-connect.de These transformations open up a wide range of possibilities for the functionalization of the this compound scaffold.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Aryl halide, Organoboron compound | Palladium catalyst, Base | Biaryl | jyu.fi |

| Sonogashira | Aryl halide, Terminal alkyne | Palladium and Copper catalysts | Aryl alkyne | mdpi-res.com |

| C,N-Cross Coupling | 3-Halo-2-aminopyridine, Amine | Palladium catalyst, Base | N-substituted aminopyridine | nih.gov |

Palladium-Catalyzed Coupling Reactions of Halogenated Phenols

Halogenated phenols, including this compound, are versatile substrates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions provide an efficient method for the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgjyu.fi The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of an organometallic reagent (like an organoboron compound), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. jyu.fi

The reactivity of the halogen substituents on the phenol ring is crucial. In molecules containing both bromine and chlorine atoms, such as isomers of bromo-chlorophenol, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. acs.org This difference in reactivity allows for selective or regioselective coupling reactions.

Research on the related compound 4-bromo-2-chlorophenol demonstrates this principle effectively. In Suzuki coupling reactions with various arylboronic acids, the coupling occurs selectively at the C-Br position. researchgate.net Density functional theory (DFT) studies have corroborated these experimental findings, showing a lower activation energy for the oxidative addition at the C-Br bond. researchgate.net The use of specific palladium catalysts and ligands, such as Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos), is critical for achieving high yields and selectivity in these coupling reactions. researchgate.netnih.gov

A summary of a representative Suzuki coupling reaction is provided below:

| Reactant A | Reactant B (Arylboronic Acid) | Catalyst | Base | Solvent | Product (Biaryl Derivative) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Chloro-4-phenyl-1-(prop-2-yn-1-yloxy)benzene | 88% | researchgate.net |

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)-1-(prop-2-yn-1-yloxy)benzene | 85% | researchgate.net |

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4'-(Prop-2-yn-1-yloxy)-3'-chloro-[1,1'-biphenyl]-4-carbaldehyde | 82% | researchgate.net |

Formation of Biaryl Compounds and Polyaromatic Systems

A primary application of the palladium-catalyzed reactivity of halogenated phenols is the synthesis of biaryl compounds and more complex polyaromatic systems. researchgate.net As demonstrated in the Suzuki-Miyaura reactions, the coupling of a bromo-chlorophenol derivative with an arylboronic acid directly yields a functionalized biphenyl (B1667301) (biaryl) structure. researchgate.netnih.gov These biaryl motifs are significant structural cores in many pharmaceuticals and advanced materials. researchgate.net

The selective nature of the coupling at the more labile C-Br bond allows for the synthesis of a wide array of biaryl compounds by varying the structure of the boronic acid coupling partner. researchgate.net The following table shows examples of biaryl derivatives synthesized from a 4-bromo-2-chlorophenol precursor.

| Starting Material | Coupling Partner | Resulting Biaryl Compound | Reference |

|---|---|---|---|

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | Phenylboronic acid | 2-Chloro-4-phenyl-1-(prop-2-yn-1-yloxy)benzene | researchgate.net |

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | Naphthalen-2-ylboronic acid | 2-Chloro-4-(naphthalen-2-yl)-1-(prop-2-yn-1-yloxy)benzene | researchgate.net |

| 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-1-(prop-2-yn-1-yloxy)-4'-(trifluoromethyl)-[1,1'-biphenyl] | researchgate.net |

Beyond metal-catalyzed synthesis, biotransformation pathways can also lead to the formation of polyaromatic compounds from halophenols. For instance, laccase enzymes can catalyze the one-electron oxidation of halophenols to generate phenoxy radicals. acs.org These radicals can then couple with each other through C-C or C-O-C pathways, resulting in the formation of hydroxylated polyhalogenated biphenyls and hydroxyl polyhalogenated biphenyl ethers, respectively. acs.org This enzymatic pathway represents an alternative route to polyaromatic systems under environmental or biotechnological conditions.

Thermal Transformation Pathways and Byproduct Formation

Pyrolysis Studies and Dioxin/Furan Precursor Research

Halogenated phenols are well-established precursors for the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), as well as their brominated (PBDD/Fs) and mixed halogenated (PXDD/Fs) analogues, during thermal processes such as industrial incineration and uncontrolled fires. murdoch.edu.aupops.intresearchgate.net The thermal decomposition (pyrolysis) of this compound is expected to follow pathways similar to those observed for its constituent analogues, 2-bromophenol and 2-chlorophenol.

Studies on the co-pyrolysis of 2-chlorophenol and 2-bromophenol mixtures provide significant insight into the potential byproducts. nih.govacs.org In these experiments, conducted at temperatures ranging from 300 to 1000 °C, a wide range of products were identified. nih.gov The major products include simple aromatics and more complex polyaromatic systems. nih.govacs.org Crucially, these studies confirm the formation of dibenzo-p-dioxin (B167043) (DD), dibenzofuran (B1670420) (DF), and mixed halogenated compounds such as 4-bromo-6-chlorodibenzofuran. nih.gov This demonstrates that brominated and chlorinated phenols serve as direct precursors to these toxic byproducts through high-temperature reactions.

A selection of identified products from the pyrolysis of a 2-chlorophenol/2-bromophenol mixture is listed below:

| Product Category | Specific Compound Identified | Reference |

|---|---|---|

| Simple Aromatics | Phenol | nih.gov |

| Benzene (B151609) | nih.gov | |

| Bromobenzene | nih.gov | |

| Chlorobenzene (B131634) | nih.gov | |

| Polyaromatic Hydrocarbons | Naphthalene | nih.gov |

| Chloronaphthalene | nih.gov | |

| Bromonaphthalene | nih.gov | |

| Oxygenated Heterocycles | Dibenzo-p-dioxin (DD) | nih.govacs.org |

| Dibenzofuran (DF) | nih.govacs.org | |

| Halogenated Heterocycles | 4-Bromo-6-chlorodibenzofuran (4-B,6-CDF) | nih.gov |

| 4,6-Dichlorodibenzofuran (4,6-DCDF) | nih.govacs.org | |

| 1-Monobromodibenzo-p-dioxin (1-MBDD) | nih.gov |

Mechanistic Investigations of High-Temperature Decomposition

The high-temperature decomposition of halogenated phenols proceeds through complex radical-based mechanisms. acs.orgmurdoch.edu.au The initial and rate-determining step is typically the cleavage of the phenolic O-H bond to form a phenoxy radical. acs.orgresearchgate.net In the case of this compound, this would be the 3-bromo-2-chlorophenoxy radical.

Once formed, these phenoxy radicals are key intermediates in the formation of dioxins and furans. acs.org Dioxins are primarily formed through the condensation of two phenoxy radicals. acs.orgmurdoch.edu.au This can occur through various radical-radical coupling reactions involving different resonance structures of the phenoxy radical. acs.org For example, the reaction of a 2-bromophenoxyl radical with its carbon-centered radical mesomers is a key pathway to forming dibenzo-p-dioxin and monobromodibenzo-p-dioxin. acs.org

Dibenzofurans are thought to form via an intramolecular cyclization pathway from a phenoxy radical, followed by the elimination of a halogen atom. murdoch.edu.auresearchgate.net In the co-pyrolysis of 2-chlorophenol and 2-bromophenol, the formation of 4-bromo-6-chlorodibenzofuran is a significant finding, indicating cross-condensation reactions between the different precursor radicals. researchgate.netacs.org

The nature of the halogen substituent significantly influences the reaction pathways and product yields. Bromine atoms are better leaving groups than chlorine atoms, and the C-Br bond is weaker than the C-Cl bond. acs.orgacs.org This facilitates reactions involving bromine elimination. Consequently, the presence of bromine in a chlorophenol system has been shown to increase the total yield of dioxins compared to the pyrolysis of the corresponding chlorophenol alone. acs.org This is due to both the ease of bromine elimination reactions and a resulting increase in the concentration of chlorine atoms available for other reaction steps. nih.govacs.org

Spectroscopic Characterization and Advanced Theoretical Investigations

Advanced Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules. These complementary methods provide detailed information about the vibrational modes within a molecule.

Assignment of Characteristic Vibrational Modes

The vibrational spectra of 3-Bromo-2-chlorophenol (B1276391) are complex, with numerous bands corresponding to specific stretching, bending, and torsional motions of the atoms. The assignment of these bands is crucial for a complete structural analysis.

The hydroxyl (-OH) group vibrations are characteristic. The O-H stretching mode typically appears as a broad, intense band in the IR spectrum, generally in the region of 3670-3580 cm⁻¹ for a free hydroxyl group. researchgate.net However, intermolecular hydrogen bonding, prevalent in phenolic compounds, can cause this band to shift to lower frequencies and broaden. The in-plane O-H bending vibration is also a key marker.

The aromatic ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ region. The patterns of these bands can provide clues about the substitution pattern of the benzene (B151609) ring. Ring breathing modes, which involve the synchronous expansion and contraction of the ring, are also identifiable.

The carbon-halogen bonds also have distinct vibrational frequencies. The C-Cl stretching vibration and the C-Br stretching vibration are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Influence of Halogen Substituents on Spectroscopic Signatures

The presence of both bromine and chlorine atoms as substituents on the phenol (B47542) ring significantly influences the vibrational spectra. These electron-withdrawing halogens can alter the electron distribution within the aromatic ring, thereby affecting the force constants of various bonds and, consequently, their vibrational frequencies.

The positions of the C-H bending and C-C stretching vibrations can be shifted due to the electronic effects of the halogen substituents. The masses of the bromine and chlorine atoms also play a role, influencing the frequencies of vibrations involving these atoms. For instance, the C-Br stretching vibration will occur at a lower frequency than the C-Cl stretching vibration due to the higher mass of bromine.

Theoretical calculations, often employing Density Functional Theory (DFT), are invaluable in predicting and confirming the assignment of vibrational modes. researchgate.net By comparing the calculated spectra with experimental IR and Raman data, a more accurate and detailed understanding of the molecule's vibrational behavior can be obtained. Studies on similar halogenated phenols, such as p-chlorophenol and p-bromophenol, have demonstrated that the nature of the halogen substituent affects the OH torsional frequencies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, bromo, and chloro substituents. These substituents can cause both shielding and deshielding effects, leading to a dispersion of the proton signals in the aromatic region, typically between 6.5 and 8.0 ppm.

The coupling patterns (splitting of signals) between adjacent protons provide information about their relative positions on the aromatic ring. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the interacting protons. For example, ortho-coupling (between protons on adjacent carbons) is typically larger than meta-coupling (between protons separated by one carbon). Analysis of these coupling patterns is essential for unambiguously assigning the signals to the specific protons on the ring.

Carbon-13 (¹³C) NMR Analysis of Aromatic Rings

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached substituents.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Phenols in CDCl₃

| Compound | C1 | C2 | C3 | C4 | C5 | C6 | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-4-chlorophenol (B154644) | 151.2 | 110.3 | 131.3 | 125.8 | 129.8 | 116.9 | beilstein-journals.org |

| 4-Bromo-2-chlorophenol (B165030) | 151.20 | 116.05 | 131.59 | 129.23 | 131.35 | 116.89 | beilstein-journals.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

When this compound is subjected to mass spectrometry, the molecular ion peak (M⁺) is observed, which corresponds to the mass of the intact molecule. Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative intensities of these isotopic peaks can confirm the presence of one bromine and one chlorine atom in the molecule. The exact mass of this compound is 205.91341 Da. nih.gov

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. uni-saarland.de The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. The relative abundance of the fragment ions can help to deduce the substitution pattern on the aromatic ring. For example, in the mass spectrum of the related 4-bromo-2-chlorophenol, the molecular ion peak is observed at m/z 206, with other significant peaks at various lower mass-to-charge ratios, indicating fragmentation. chemicalbook.com

Table 2: Key Mass Spectrometry Data for Isomeric Bromochlorophenols

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 4-Bromo-2-chlorophenol | 206, 208 | 103, 99, 91, 73, 63, 62, 53, 50, 49 | chemicalbook.com |

| 3-Bromophenol (B21344) | 172, 174 | - | nih.gov |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₄BrClO, the exact mass is a critical parameter for its identification. nih.govchemsrc.com The calculated exact mass of this compound is 205.91341 Da. nih.gov HRMS instruments can measure this value with high precision, typically to within a few parts per million (ppm), allowing for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental formulas. The isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, provides further confirmation of the elemental composition.

Fragmentation Pathways under Electron Ionization Conditions

Electron ionization (EI) mass spectrometry is a powerful tool for structural elucidation, as it induces reproducible fragmentation of molecules. The resulting mass spectrum is a fingerprint of the compound, revealing characteristic fragment ions that provide insights into its structure. The most favored fragmentation pathways typically involve the cleavage of the weakest bonds or those near the site of ionization, leading to the formation of the most stable cations and radicals. orgchemboulder.com

For halogenated phenols like this compound, fragmentation often involves the loss of the halogen atoms or the hydroxyl group. The molecular ion (M⁺˙) of this compound would have an m/z corresponding to its molecular weight. researchgate.net Common fragmentation pathways for related halophenols include the loss of a halogen atom (Br or Cl) or the cleavage of the C-O or O-H bonds. researchgate.net In the case of bromochloroalkanes, site-selective fragmentation has been observed, where the bond involving the excited halogen atom is preferentially broken. researchgate.net This suggests that under EI conditions, the fragmentation of this compound could initiate with the cleavage of the C-Br or C-Cl bond. Further fragmentation could involve the loss of CO, a common fragmentation pattern for phenols, leading to the formation of a five-membered ring. The relative abundance of the fragment ions in the mass spectrum provides information about the stability of the resulting ions and the lability of the different bonds within the molecule.

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical methods offer profound insights into the molecular and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the optimized molecular geometry and various reactivity descriptors. imist.maresearchgate.net For substituted phenols, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately determine bond lengths, bond angles, and dihedral angles. imist.maacs.org These calculations can predict how the substitution of bromine and chlorine atoms influences the geometry of the phenol ring and the orientation of the hydroxyl group. acs.org

DFT can also be employed to calculate reactivity indices such as electrophilicity and nucleophilicity, which are derived from the energies of the frontier molecular orbitals. imist.ma These indices help in predicting the most probable sites for electrophilic and nucleophilic attack on the this compound molecule.

Ab Initio Methods for Electronic Property Elucidation

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for elucidating electronic properties. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) can be used to calculate the molecular structure and electronic properties. acs.org For chlorophenols, ab initio calculations have been used to determine proton affinities and to understand changes in electronic structure upon substitution. researchgate.net These methods can provide a detailed picture of the electron distribution within the this compound molecule, highlighting the influence of the electron-withdrawing halogen substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule. mdpi.com The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.com

For substituted phenols, the HOMO and LUMO are typically π-type orbitals localized on the aromatic ring. imist.ma The presence of electron-withdrawing bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO of this compound compared to unsubstituted phenol. The distribution of the HOMO and LUMO across the molecule, which can be visualized using computational software, indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. imist.mamdpi.com

Intermolecular and Intramolecular Interaction Analysis

The nature and strength of intermolecular and intramolecular interactions are crucial in determining the physical properties and crystal packing of this compound.

Intramolecularly, a hydrogen bond can potentially form between the hydroxyl group's hydrogen and the adjacent chlorine atom. The strength of such intramolecular OH···X (where X is a halogen) hydrogen bonds in o-halophenols has been a subject of study, with the bond strength order often found to be Cl > Br. cdnsciencepub.com

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular interactions governing the crystal structure of phenols. iucr.org In the solid state, the hydroxyl group of this compound is expected to act as a hydrogen bond donor, forming O-H⋯O networks with neighboring molecules. nih.gov Studies on closely related dihalogenated phenols, such as its isomers, have demonstrated the prevalence of these interactions in defining the primary crystal packing synthons. nih.govnih.gov

For instance, in the crystal structures of 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol, O-H⋯O hydrogen bonds are the most dominant interaction. iucr.org However, the specific geometry of the substituents on the phenyl ring can influence the resulting supramolecular assembly. While some isomers form tetrameric O-H⋯O synthons, the packing in compounds like 3-bromo-4-chlorophenol (B78916) is different and does not feature this specific arrangement, indicating that the precise positioning of the bromine and chlorine atoms relative to the hydroxyl group is critical in directing the hydrogen bonding network. nih.govnih.gov The study of these networks is crucial as they can significantly influence the material's physical properties.

Investigation of Halogen Bonding Interactions

Halogen bonds are highly directional non-covalent interactions that occur between an electrophilic region on a halogen atom and a nucleophilic site. iucr.org In dihalogenated phenols, these interactions play a key role alongside hydrogen bonds in stabilizing the crystal lattice. nih.gov A distinction is made between two main types of halogen-halogen contacts: type I, where the two C-X⋯X-C angles are approximately equal, and type II, where one angle is close to 180° and the other is near 90°. Only type II contacts are considered true halogen bonds, resulting from a net attractive interaction. iucr.org

Research on isomers of this compound has shown that bromine has a strong preference for forming type II contacts over type I. nih.gov In a detailed study of 3-bromo-4-chlorophenol, it was observed that the bromine atom does not form a Br⋯Br interaction but instead participates in a very short Br⋯O contact (3.029 Å), clearly demonstrating its electrophilic character and its ability to act as a halogen bond donor to the phenolic oxygen. nih.govnih.gov This preference for forming halogen bonds with alternative nucleophiles like oxygen over other halogens can completely alter the crystal packing compared to its isomers. iucr.org For this compound, a similar propensity for bromine to engage in halogen bonding, potentially with the oxygen or chlorine of a neighboring molecule, would be a key feature of its solid-state structure.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotation of the hydroxyl group around the C-O bond. This rotation gives rise to different conformers, or rotamers, whose relative stabilities can be investigated using computational methods like DFT. For phenols substituted at the ortho position, two principal planar conformers are possible: a syn conformer, where the hydroxyl hydrogen is oriented toward the ortho substituent (in this case, the chlorine atom), and an anti conformer, where it is directed away.

The relative stability of these conformers is determined by a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding. In the case of this compound, the syn conformer can be stabilized by an O-H⋯Cl intramolecular hydrogen bond. Theoretical calculations are employed to determine the optimized geometries of these conformers and to calculate their relative energies, thereby identifying the most stable, or ground-state, conformation. bohrium.com Furthermore, computational protocols for crystal structure prediction can be used to survey the structural landscape and identify energetically favorable packing arrangements, taking into account both conformational energy and intermolecular interactions. nih.gov

Table 2: Theoretical Conformational Analysis of this compound Note: This table presents a hypothetical outcome of a typical DFT study. The relative energies are illustrative.

| Conformer | Dihedral Angle (C1-C2-O-H) | Key Interaction | Calculated Relative Energy (kJ/mol) |

| Syn | ~0° | Intramolecular O-H···Cl hydrogen bond | 0 (Global Minimum) |

| Anti | ~180° | Steric repulsion between H and H at C6 | > 5 |

Research on Biological Interactions and Applications of 3 Bromo 2 Chlorophenol Derivatives

Biotransformation and Metabolic Fate Studies

Understanding how compounds like 3-Bromo-2-chlorophenol (B1276391) are processed in biological systems is crucial for assessing their environmental impact and potential for bioaccumulation. While direct metabolic studies on this compound are limited, extensive research on its isomer, 4-Bromo-2-chlorophenol (B165030) (BCP), provides significant insights into the likely metabolic pathways. BCP is a known detoxification product of the organophosphorus pesticide profenofos (B124560). nih.govbohrium.comsigmaaldrich.com

The enzymatic detoxification of xenobiotics often involves the cytochrome P450 (CYP) superfamily of enzymes. In the case of profenofos, its metabolism to the less toxic BCP is a critical detoxification step. nih.gov In vitro studies using human liver microsomes and specific recombinant human CYPs have identified the key enzymes responsible for this biotransformation. nih.govresearchgate.net

Research has shown that CYPs 3A4, 2B6, and 2C19 are the primary enzymes capable of metabolizing profenofos to BCP. nih.govresearchgate.net Kinetic analyses of these enzymes reveal their relative efficiency in this detoxification reaction. CYP2C19 and CYP2B6, in particular, demonstrate high affinity and efficiency for this conversion, suggesting they are the principal enzymes responsible for the detoxification of profenofos in humans. nih.gov The high intrinsic clearance values for these two enzymes underscore their importance in this metabolic pathway. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for BCP Formation by Human CYPs

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP2C19 | 0.516 | 25.1 | 48.8 |

| CYP2B6 | 1.02 | 47.9 | 46.9 |

| CYP3A4 | 18.9 | 19.2 | 1.02 |

Data sourced from a study on the in vitro metabolism of profenofos. nih.gov

Biomarkers of exposure are essential tools in environmental health and toxicology for assessing the internal dose of a chemical in an individual or population. who.int A biomarker of exposure is defined as an exogenous substance, its metabolite, or the product of an interaction with a target molecule that can be measured within an organism. who.int For the pesticide profenofos, its unique metabolite, 4-bromo-2-chlorophenol (BCP), serves as a specific and sensitive urinary biomarker of exposure. nih.govescholarship.org

Field studies involving agricultural workers have validated the use of urinary BCP for exposure assessment. A longitudinal study of Egyptian cotton field workers measured urinary biomarkers during and after the application of profenofos. escholarship.org The results showed that urinary BCP levels were significantly higher during the application period compared to baseline levels and remained elevated even after the application ceased. nih.govescholarship.org For instance, a pilot study observed that pre-application urinary BCP levels of 3.3–30.0 μg/g creatinine (B1669602) rose to 34.5–3566 μg/g creatinine during the period workers were applying profenofos. nih.gov This direct correlation between profenofos application and urinary BCP levels confirms its utility as a reliable biomarker for monitoring occupational exposure. escholarship.org

Enzymatic Detoxification Pathways in Biological Systems

Design and Synthesis of Bioactive Compounds from this compound

The halogenated phenol (B47542) scaffold of this compound is a valuable starting point for the synthesis of novel molecules with potential biological activities. Researchers modify its structure to explore applications in medicine and materials science.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. For halogenated phenols, the type, number, and position of halogen atoms, as well as other substituents, significantly influence their bioactivity. nih.govmdpi.com

In the development of protein tyrosine kinase (PTK) inhibitors, a series of diphenylmethane (B89790) and benzophenone (B1666685) halophenol derivatives were synthesized and evaluated. nih.gov The study found that the nature of the halogen atom was critical, with activity generally following the order of Cl > Br > F (or I), suggesting that a chloro substituent may play a key role in the interaction with the enzyme. nih.gov Furthermore, increasing the number of hydroxyl groups and chloro atoms appeared to be beneficial for the inhibitory activity. nih.gov

Another study on meta-amido bromophenols designed as antitubercular agents revealed the critical importance of the bromine atom's position. jst.go.jp Shifting the bromine from the 4-position to the 2-position on the phenol ring resulted in a complete loss of antitubercular activity, highlighting the precise structural requirements for interaction with the biological target in Mycobacterium tuberculosis. jst.go.jp

The search for new antibacterial agents has led to the investigation of various halogenated compounds. Derivatives of bromophenols have shown notable antibacterial properties. researchgate.net For example, a study involving the synthesis of structurally extended benzosiloxaboroles starting from 4-bromo-2-chlorophenol produced compounds with high activity against Gram-positive cocci. rsc.org

Several of the synthesized benzenesulfonate (B1194179) derivatives exhibited potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 0.39–3.12 mg L⁻¹. rsc.org The high activity was attributed to the presence of chloro or trifluoromethyl groups on the benzenesulfonate substituent. rsc.org

Table 2: Antibacterial Activity of Selected Benzosiloxaborole Derivatives

| Compound | Substituent Group | MIC (mg L⁻¹) vs. MSSA ATCC 6538P | MIC (mg L⁻¹) vs. MRSA ATCC 43300 |

|---|---|---|---|

| 9d | 4-chlorobenzenesulfonate | 0.39 | 0.39 |

| 9h | 4-(trifluoromethyl)benzenesulfonate | 0.78 | 1.56 |

| 9k | 2,4,6-trimethylbenzenesulfonate | 0.39 | 0.39 |

| 9q | 3,4-dichlorobenzenesulfonate | 0.39 | 0.78 |

| Linezolid (Control) | - | 1 | 2 |

Data adapted from a study on the biological evaluation of benzosiloxaboroles. rsc.org

Other research has demonstrated that halogen substituents, in general, can enhance the antimicrobial efficacy of phenolic compounds against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus.

Derivatives of halogenated phenols are being actively investigated for their potential as anticancer agents. nih.govnih.gov Notably, this compound has been used as a starting material in the synthesis of novel biphenyl (B1667301) derivatives designed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant target in cancer immunotherapy. google.com

In other research, synthetic analogs of daunorubicin (B1662515) featuring 2'-bromo and 2'-chloro substitutions were evaluated for their antitumor activity. nih.gov Specific stereoisomers showed high in vivo activity in the P-388 lymphocytic leukemia assay in mice, demonstrating the potential of incorporating halogenated moieties into established anticancer drug scaffolds. nih.gov

Cytotoxicity studies on other related compounds have also shown promise. Halogenated acetophenone (B1666503) derivatives were found to significantly inhibit cell growth and induce apoptosis in breast cancer (MCF-7) cell lines. Another study investigated methylated and acetylated derivatives of natural bromophenols and found that certain compounds could inhibit the viability and induce apoptosis of leukemia K562 cells. nih.gov

Table 3: Cytotoxic Activity of a Halogenated Acetophenone Derivative

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Bromo derivative | Cancer Cell Lines | 1.52 |

Data from a study on the biological activity of a 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone derivative.

These findings collectively indicate that the this compound structure and its isomers are valuable platforms for the development of new compounds with potential antibacterial and antineoplastic applications.

Exploration of Antibacterial Potency and Mechanism of Action

Computational Approaches to Molecular Interactions and Biological Targets

Computational methods have become indispensable in modern drug discovery and development, providing rapid and cost-effective ways to predict the behavior of new chemical entities. For derivatives of this compound, these in silico techniques are crucial for screening potential therapeutic candidates, predicting their pharmacokinetic and pharmacodynamic profiles, and elucidating their mechanisms of action at a molecular level.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction

In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling allows for the early assessment of a compound's potential success as a drug. These computational strategies predict the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives, which are critical for determining bioavailability and designing effective therapeutic agents. scielo.brethernet.edu.et

Research Findings:

The prediction of ADME properties is often accomplished using specialized bioinformatics tools and web-based platforms like SwissADME and PreADMET. researchgate.netfortunejournals.com These tools analyze the two-dimensional structure of a molecule to forecast its behavior in the human body. researchgate.net Key parameters evaluated include intestinal absorption, permeability through biological barriers like the Caco-2 cell line (a model for the human intestinal epithelium), and penetration of the blood-brain barrier (BBB). fortunejournals.comajchem-a.com

For instance, studies on various compound series utilize these predictors to assess drug-likeness based on criteria such as Lipinski's Rule of Five. scielo.brfortunejournals.com This rule helps to forecast if a compound possesses properties that would likely make it an orally active drug in humans. While specific data on this compound derivatives is limited in publicly accessible literature, the methodology is widely applied to similar halogenated phenols and their derivatives. For example, computational models have been developed for the metabolite 4-bromo-2-chlorophenol to create physiologically based kinetic (PBK) models, which predict internal exposure and the inhibition of enzymes like acetylcholinesterase (AChE). researchgate.net

The data generated from these predictions are vital for prioritizing which derivatives should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. nih.gov

Table 1: Example of Predicted In Silico ADMET Properties for Hypothetical Derivatives This table is illustrative, demonstrating the types of data generated from computational ADMET prediction tools as described in the literature. fortunejournals.comajchem-a.com

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | > 90% | Excellent potential for absorption after oral administration. ajchem-a.com |

| Caco-2 Cell Permeability (logPapp) | > 0.9 | High permeability across the intestinal cell layer. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Positive, but low value | Can cross the BBB, but may not be active in the central nervous system. fortunejournals.com |

| Plasma Protein Binding (PPB) | High | Significant binding to plasma proteins, affecting free drug concentration. |

| Volume of Distribution (VDss) | Moderate | Indicates distribution into tissues beyond the plasma. ajchem-a.com |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19 | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely. fortunejournals.com |

| Veber's Rule | 0 violations | Good oral bioavailability is likely. scielo.br |

Molecular Docking Studies for Elucidation of Binding Sites and Modes of Action

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in understanding the mode of action of this compound derivatives by identifying specific binding sites and the nature of the interactions that stabilize the ligand-receptor complex. rsc.org

Research Findings:

Docking studies provide detailed insights into the binding affinity, measured as binding energy (in kcal/mol), and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.govacs.org For example, research on related brominated phenolic compounds has used molecular docking to elucidate their mechanisms. Studies on derivatives of 2-bromo-4-chlorophenol (B154644) and 2-bromo-5-chlorophenol (B87913) have successfully identified potential binding sites on microbial enzymes, which correlates with their observed antimicrobial activity. rsc.org

In one study, the binding of bromophenols to Human Serum Albumin (HSA) was investigated, revealing that van der Waals forces and hydrogen bonds were the dominant interactions in complex formation. acs.org Similarly, docking simulations of profenofos, an insecticide that contains a 4-bromo-2-chlorophenol moiety, showed that it binds within a pocket of bovine serum albumin (BSA) through hydrophobic interactions with leucine, isoleucine, and alanine (B10760859) residues. nih.gov

These computational simulations can guide the rational design of more potent and selective derivatives. By understanding the key amino acid residues involved in binding, modifications can be made to the derivative's structure to enhance its affinity and specificity for the target. nih.gov For instance, docking studies on Schiff base derivatives of halogenated phenols have corroborated experimental findings, demonstrating how the compounds interact with their biological targets to exert antimicrobial effects. rsc.org

Table 2: Example of Molecular Docking Results for Halogenated Phenol Derivatives with Biological Targets This table presents representative data from molecular docking studies on related compounds to illustrate the outputs of such analyses as found in the literature. nih.govrsc.orgacs.org

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| (Z)-2-((2-bromo-4-chlorophenyl) imino)methyl)-4-chlorophenol | Staphylococcus aureus DNA gyrase | -8.5 | Asp-73, Gly-77, Thr-165 | Hydrogen Bonding, Pi-Alkyl |

| 2,4-Dibromophenol | Human Serum Albumin (HSA) (PDB: 1H9Z) | -6.1 | Lys-195, Lys-199, Arg-218, Ser-202 | Hydrogen Bonding, van der Waals. acs.org |

| 2-chloro-5-fluoro phenol | Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1JIL) | -6.23 | Cys-37, Gly-38, His-50, Asp-178 | Hydrogen Bonding, Halogen Bonding. nih.gov |

| 3-bromopyruvate derivative | Hexokinase-II | -7.2 | Thr-232, Ser-349, Glu-409 | Hydrogen Bonding. nih.gov |

Environmental Fate and Remediation Strategies for Halogenated Phenols

Natural Attenuation and Bioremediation Studies

Natural attenuation involves the reduction of contaminant concentrations in the environment through naturally occurring physical, chemical, and biological processes. Bioremediation, a key component of natural attenuation, harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms.

Microbial Degradation Pathways in Aquatic and Terrestrial Environments

Research into the microbial degradation of 3-Bromo-2-chlorophenol (B1276391) specifically is limited in publicly available scientific literature. However, studies on analogous compounds, such as other brominated and chlorinated phenols, provide insights into potential degradation pathways. Microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize halogenated phenols. nih.govepa.gov The initial steps in the aerobic degradation of chlorophenols often involve hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. wur.nl This is typically followed by ring cleavage. For some chlorinated aromatic compounds, degradation can proceed through the formation of catechols, which are then subject to either ortho- or meta-cleavage pathways. dcu.ie For instance, the oxidation of 2-chlorophenol (B165306) and 3-chlorophenol (B135607) can lead to the formation of 3-chlorocatechol. europa.eu

In various ecosystems, microorganisms have evolved unique enzymatic systems to utilize xenobiotic compounds as sources of carbon and energy. nih.gov For example, Pseudomonas species are well-known for their ability to degrade a wide range of aromatic compounds, including chlorophenols. epa.goveuropa.eu Similarly, mixed microbial cultures, often found in contaminated soils and activated sludge, can exhibit robust degradation capabilities. epa.govdcu.ie The degradation of the pesticide profenofos (B124560), for instance, can lead to the formation of 4-bromo-2-chlorophenol (B165030), which can then be further biodegraded. uky.edu

Anaerobic Dehalogenation Mechanisms and Microbial Communities

Under anaerobic conditions, a key mechanism for the breakdown of halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This process is a form of dehalorespiration, where the halogenated compound serves as a terminal electron acceptor for microbial respiration.

Studies on anaerobic microbial consortia from various environments have demonstrated the potential for reductive dehalogenation of brominated phenols. For example, anaerobic microorganisms associated with the marine sponge Aplysina aerophoba were found to reductively debrominate 2-bromophenol (B46759), 3-bromophenol (B21344), and 4-bromophenol (B116583) under both methanogenic and sulfidogenic conditions. nih.govasm.org In these studies, the debromination of 3-bromophenol to phenol (B47542) was observed, though it occurred at a slower rate compared to the other isomers. nih.gov Similarly, microbial consortia enriched from marine and estuarine sediments have shown the ability to debrominate 3-bromophenol under both sulfate-reducing and methanogenic conditions. nih.gov In these systems, phenol was identified as a transient intermediate, indicating that reductive dehalogenation was the initial step in the biodegradation process. nih.gov